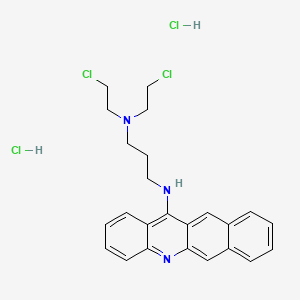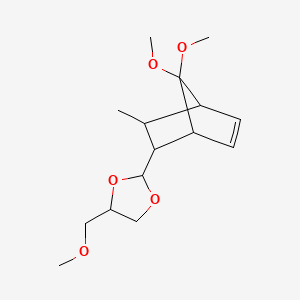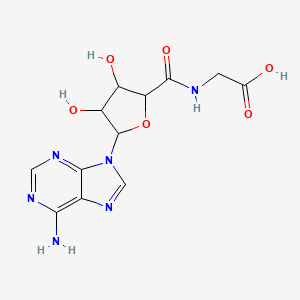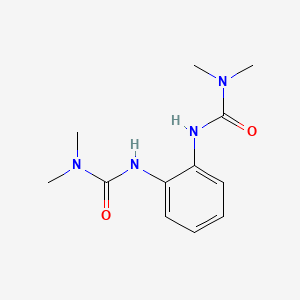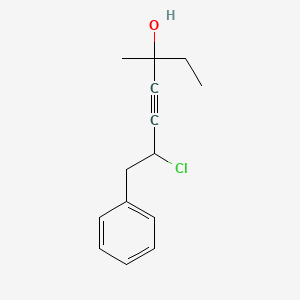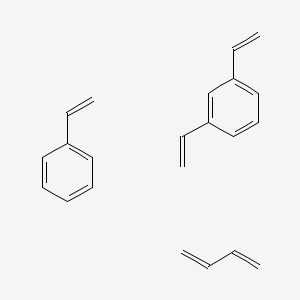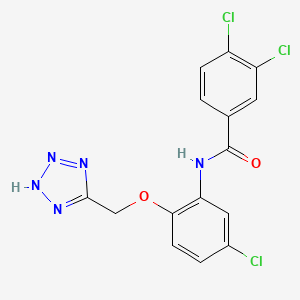
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and tetrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 5-chloro-2-(1H-tetrazol-5-ylmethoxy)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0-25°C. The resulting product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes. Additionally, the dichloro substitution enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-(2-propynyl)benzamide
- 3,4-Dichloro-N-(2-methoxyphenyl)benzamide
- 3,4-Dichloro-N-(4-nitrophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it more versatile in its applications compared to other similar compounds that lack this functional group.
Propiedades
Número CAS |
35422-09-4 |
|---|---|
Fórmula molecular |
C15H10Cl3N5O2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[5-chloro-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H10Cl3N5O2/c16-9-2-4-13(25-7-14-20-22-23-21-14)12(6-9)19-15(24)8-1-3-10(17)11(18)5-8/h1-6H,7H2,(H,19,24)(H,20,21,22,23) |
Clave InChI |
NKSZLYARHGKQJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)OCC3=NNN=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


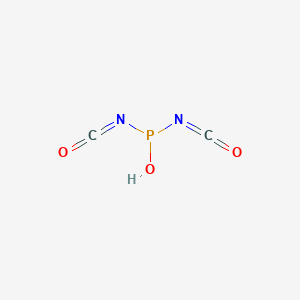
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
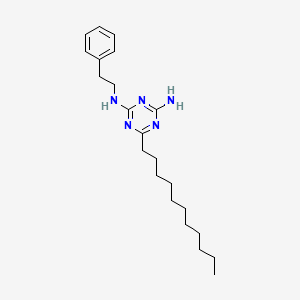
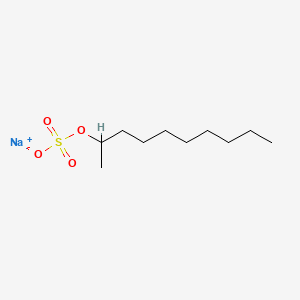

![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
